N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
444811-13-6 |
|---|---|
Molecular Formula |
C7H7BrN2O2 |
Molecular Weight |
231.05 g/mol |
IUPAC Name |
N-(5-bromo-6-oxo-1H-pyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-4(11)9-6-3-2-5(8)7(12)10-6/h2-3H,1H3,(H2,9,10,11,12) |
InChI Key |
KRSUCCLWLDMPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C(=O)N1)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of N 5 Bromo 6 Oxo 1,6 Dihydropyridin 2 Yl Acetamide
Retrosynthetic Analysis for N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide
A retrosynthetic analysis of this compound suggests a logical disconnection strategy that simplifies the molecule into more readily available starting materials. The primary disconnections involve the acetamide (B32628) and the bromo substituents on the pyridinone core.
The amide bond of the N-acetyl group can be disconnected, leading to 2-amino-5-bromo-6-hydroxypyridine (or its tautomer, 2-amino-5-bromo-1,6-dihydropyridin-6-one) and an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). This key intermediate, 2-amino-5-bromo-6-hydroxypyridine, can be further simplified.
Disconnecting the bromine atom at the C5 position through a functional group interconversion (FGI) suggests a precursor such as 2-amino-6-hydroxypyridine. The synthesis would then involve the bromination of this precursor. Alternatively, a more convergent approach starts from a commercially available precursor like 2-amino-5-bromopyridine (B118841). In this case, the retrosynthetic path would involve the conversion of the pyridine (B92270) to a pyridinone, which can be achieved through various methods, including hydroxylation or a substitution reaction on a derivative.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Key Disconnections | Precursors |
| This compound | C-N (amide bond), C-Br (aromatic halogenation) | 2-amino-5-bromo-6-hydroxypyridine, Acetylating agent (e.g., Acetyl chloride) |
| 2-amino-5-bromo-6-hydroxypyridine | C-O (hydroxylation/substitution), C-Br (halogenation) | 2-amino-5-bromopyridine or 2-amino-6-hydroxypyridine |
| 2-amino-6-hydroxypyridine | C-N (amination), C-O (hydroxylation) | Pyridine derivatives |
This analysis suggests that a practical forward synthesis could commence from 2-amino-5-bromopyridine, involving the introduction of the hydroxyl group at the C6 position, followed by acetylation of the amino group.
Classical and Modern Synthetic Routes to this compound and its Analogs
The synthesis of this compound can be approached through various classical and modern synthetic methods, often involving multi-step sequences to construct and functionalize the pyridinone core.
A common strategy for synthesizing substituted 2-pyridones involves the construction of the heterocyclic ring followed by functional group manipulations. A plausible multi-step synthesis for the target compound, based on available literature for analogous structures, is as follows:
Protection of the Amino Group: Starting with 2-amino-5-bromopyridine, the amino group can be protected to prevent unwanted side reactions in subsequent steps. A common protecting group is the acetyl group, which can be introduced using acetic anhydride or acetyl chloride. However, for strategic reasons, other protecting groups might be employed. For instance, reaction with 2,5-hexanedione (B30556) can yield a pyrrole-protected derivative. asianpubs.orgresearchgate.net
Introduction of the Hydroxyl Group: The conversion of the pyridine to a pyridinone can be achieved by introducing a hydroxyl group at the C6 position. This is a challenging transformation and can be approached in several ways. One method involves the conversion of a related bromopyridine to a methoxypyridine through nucleophilic substitution with sodium methoxide, followed by demethylation. For instance, 2,6-dibromopyridine (B144722) can be selectively monomethoxylated. A similar strategy could be adapted, though it would require the initial synthesis of 2,5-dibromopyridine (B19318) from 2-amino-5-bromopyridine via a Sandmeyer-type reaction. heteroletters.org A more direct approach involves the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine. This can be achieved through a multi-step process involving protection of the amino group, a substitution reaction to introduce a protected hydroxyl group (like a benzyloxy group), and subsequent deprotection. asianpubs.orgresearchgate.netgoogle.com
Acetylation of the Amino Group: Once the 2-amino-5-bromo-6-hydroxypyridine intermediate is obtained, the final step is the acetylation of the 2-amino group. This can be readily accomplished using standard acetylating agents like acetic anhydride or acetyl chloride in a suitable solvent.
An alternative pathway could involve the initial synthesis of N-(6-hydroxypyridin-2-yl)acetamide, followed by bromination at the 5-position.
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches are relevant to the synthesis of the pyridinone core and its derivatives.
Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for the synthesis of functionalized pyridones. nih.govacs.org For instance, Pd-catalyzed aerobic oxidative dicarbonation reactions have been used to construct highly conjugated 2-pyridones. nih.govacs.org Palladium/norbornene cooperative catalysis has also been employed for the diversity-oriented functionalization of iodinated 2-pyridones. nih.gov Furthermore, palladium-catalyzed rearrangement/arylation of 2-allyloxypyridine (B1265830) provides a route to N-substituted 2-pyridones. acs.org While not directly applied to the target molecule, these methods highlight the potential of palladium catalysis in constructing and modifying the pyridinone scaffold.
Copper-Catalyzed Reactions: Copper catalysts are also utilized in the synthesis of 2-pyridones. For example, CuI-catalyzed coupling reactions of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides lead to N-aryl pyridine-2-ones. organic-chemistry.org
Other Metal-Catalyzed Reactions: Rhodium and Ruthenium catalysts have been employed in the oxidative annulation of acrylamides and alkynes to form 2-pyridones. These methods offer a direct route to the pyridinone ring system.
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its analogs.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and improve yields in the synthesis of 2-pyridone derivatives. acs.orgresearchgate.nettandfonline.comnih.govresearchgate.net This technique has been successfully used for introducing substituents and for the glycosylation of 2-pyridones. acs.orgtandfonline.comnih.gov
Solvent-Free Synthesis: Conducting reactions under solvent-free conditions is a key aspect of green chemistry, as it reduces waste and potential environmental contamination. scirp.orgconicet.gov.arrsc.orgrsc.orgresearchgate.net The synthesis of 2-pyridone derivatives has been achieved through solvent-free aldol (B89426) condensation and Michael addition sequences, as well as through Hantzsch-like multi-component reactions catalyzed by heteropolyacids. conicet.gov.arrsc.org
Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical catalysts. While specific biocatalytic routes to the target molecule are not well-documented, the broader field of biocatalysis is being explored for the synthesis of nitrogen-containing heterocycles from renewable resources. acsgcipr.org
| Green Chemistry Approach | Application in Pyridinone Synthesis | Potential Benefits |
| Microwave-Assisted Synthesis | Used for introducing aminomethylene substituents, synthesis of glucosides, and preparation of various substituted 2-pyridones. acs.orgtandfonline.comnih.govresearchgate.net | Reduced reaction times, improved yields, and enhanced reaction efficiency. acs.orgresearchgate.net |
| Solvent-Free Synthesis | Employed in the synthesis of 3-cyano-2-pyridone derivatives and functionalized pyridines via multi-component reactions. scirp.orgconicet.gov.arrsc.orgrsc.orgresearchgate.net | Reduced waste, lower environmental impact, and often simplified work-up procedures. scirp.org |
| Biocatalysis | Emerging field for the synthesis of pyridines from biomass, though specific applications to this target molecule are not yet established. acsgcipr.org | Use of renewable feedstocks, mild reaction conditions, and high selectivity. |
Functionalization and Derivatization Strategies of the this compound Core
The this compound core possesses several sites for further functionalization, allowing for the synthesis of a diverse range of derivatives. Key reactive sites include the bromine atom, the N-H of the pyridinone ring, and the aromatic C-H bonds.
The bromine atom at the C5 position is a versatile handle for introducing further diversity through cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds.
Further halogenation of the pyridinone ring is also a possibility. The introduction of additional halogen atoms can significantly alter the electronic properties and biological activity of the molecule. While direct halogenation of the target molecule is not extensively reported, general principles of electrophilic aromatic substitution on pyridinone rings can be applied. The reactivity of the pyridinone ring towards electrophiles is influenced by the existing substituents. The acetamido group is an activating group, while the bromo and carbonyl groups are deactivating. The position of further substitution would depend on the interplay of these electronic effects and the reaction conditions.
For instance, iodination of related heterocyclic systems has been achieved using molecular iodine as the sole oxidant in the presence of a palladium catalyst. nih.gov This method has been shown to be compatible with a range of heterocyclic compounds. nih.gov The use of N-iodosuccinimide (NIS) is another common method for the iodination of aromatic and heteroaromatic compounds. organic-chemistry.org Bromination of pyridine derivatives can be achieved using reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). heteroletters.org The choice of halogenating agent and reaction conditions would be crucial to control the regioselectivity of the reaction.
Modifications at the Acetamide Moiety
The acetamide group of this compound provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities. Key modifications include hydrolysis, N-alkylation, and conversion to other functional groups such as ureas and different amides.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding primary amine, 6-amino-3-bromo-1,6-dihydro-2H-pyridin-2-one. This transformation is a crucial step for further derivatization, as the resulting amine can serve as a nucleophile in a variety of subsequent reactions. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. nih.gov
N-Alkylation: The nitrogen atom of the acetamide can be alkylated, although this often requires activation. For instance, deprotonation with a strong base like sodium hydride can generate a nucleophilic amide that can then react with an alkyl halide. nih.gov This allows for the introduction of various alkyl or arylmethyl groups, expanding the chemical space of the derivatives.
Conversion to Ureas and Other Amides: The primary amine obtained from hydrolysis is a versatile precursor for the synthesis of ureas and other amide derivatives. Reaction with isocyanates or their synthetic equivalents leads to the formation of N-substituted ureas. organic-chemistry.orgnih.gov Alternatively, coupling of the amine with various carboxylic acids or their activated derivatives, using standard peptide coupling reagents, affords a wide range of N-acyl derivatives. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Hydrolysis | Acidic or basic conditions | 6-amino-3-bromo-1,6-dihydro-2H-pyridin-2-one | nih.gov |
| N-Alkylation | 1. NaH; 2. Alkyl halide | N-alkyl-N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide | nih.gov |
| Urea Formation | Isocyanate | N-((5-bromo-6-oxo-1,6-dihydropyridin-2-yl)carbamoyl)urea derivatives | organic-chemistry.orgnih.gov |
| Amide Formation | Carboxylic acid, coupling agent | N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)amide derivatives | nih.gov |
Heterocyclic Ring Substitutions and Annulations
The bromine atom on the pyridinone ring is a key feature that enables a variety of powerful cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. Furthermore, the diene-like character of the pyridone ring makes it a suitable partner in cycloaddition reactions for the construction of fused heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of a carbon-carbon bond between the C5 position of the pyridinone ring and a wide range of organoboron reagents. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. This method is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their derivatives. mdpi.comnih.gov
Buchwald-Hartwig Amination: This reaction provides a direct route to C-N bond formation by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. illinois.eduresearchgate.net This methodology is instrumental in synthesizing libraries of amino-substituted pyridinones. nih.govsemanticscholar.org
Annulation Reactions:
Diels-Alder Reaction: The 2-pyridone ring system can act as a diene in Diels-Alder reactions, reacting with various dienophiles to construct bicyclic nitrogen-containing scaffolds. researchgate.netacs.orgacs.orgnih.gov These reactions can be highly stereoselective and provide a powerful tool for the synthesis of complex polycyclic structures. researchgate.netacs.org
The development of new synthetic routes for the creation of fused heterocyclic compounds is an active area of research. airo.co.inias.ac.in Ruthenium-catalyzed oxidative coupling of heterocyclic amides with internal alkynes represents a modern approach to constructing fused pyridinone systems. rsc.org
| Reaction Type | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron reagent, Pd(0) catalyst, base | 5-Aryl/alkyl-N-(6-oxo-1,6-dihydropyridin-2-yl)acetamide | wikipedia.orgmdpi.comnih.gov |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | 5-Amino-N-(6-oxo-1,6-dihydropyridin-2-yl)acetamide | illinois.eduresearchgate.netnih.govsemanticscholar.org |
| Diels-Alder Reaction | Dienophile | Fused bicyclic pyridone derivatives | researchgate.netacs.orgacs.orgnih.gov |
| Oxidative Annulation | Internal alkyne, Ru(II) catalyst, Cu(II) oxidant | Fused pyridinone systems | rsc.org |
Stereochemical Control in the Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry. Strategies to achieve stereochemical control include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.
While specific examples for the asymmetric synthesis of this compound are not extensively reported, general principles of asymmetric synthesis can be applied. Chiral pyridines are important structural motifs, and various catalytic asymmetric reactions have been developed for their synthesis. rsc.org The use of chiral ligands in transition metal-catalyzed reactions can induce enantioselectivity. nih.gov For instance, chiral N-heterocyclic carbenes (NHCs) have been employed as catalysts in the asymmetric synthesis of planar chiral pyridines and lactams. ias.ac.in
Another approach involves the diastereoselective synthesis, where a chiral auxiliary is attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the enantiomerically enriched product. The synthesis of enantioenriched 2,5-disubstituted pyrrolidines, for example, has been achieved through various stereoselective strategies. nih.gov Asymmetric aza-Michael reactions also offer a pathway to N-substituted 2-pyridones with high stereocontrol. researchgate.net
Mechanistic Studies of Reactions for this compound Synthesis and Transformations
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Synthesis of the Pyridone Ring: The formation of the 2-pyridone ring often proceeds through a condensation reaction. For example, the synthesis of 3,4-dihydro-2(1H)-pyridones can follow a Hantzsch-like pathway involving a Michael addition of an enamine to a Knoevenagel condensation product. nih.gov The synthesis of 2-pyridones from pyridine N-oxides involves an initial activation of the N-oxide, followed by nucleophilic attack and subsequent rearrangement or elimination. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms of Suzuki-Miyaura and Buchwald-Hartwig reactions have been extensively studied. The catalytic cycle for both reactions generally involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent (Suzuki) or coordination and deprotonation of the amine (Buchwald-Hartwig), and reductive elimination to form the product and regenerate the palladium(0) catalyst. lumenlearning.comnobelprize.orglibretexts.org Detailed mechanistic studies, including computational approaches, have provided insights into the intricacies of these steps, such as the role of the base in the Suzuki coupling and the nature of the active catalytic species. mdpi.combeilstein-journals.org
Bromination: While the bromination of the parent pyridone is a key step in the synthesis of the title compound, the mechanism of electrophilic bromination of 2-pyridones can be complex and pH-dependent. Computational studies on the reactivity of related heterocyclic systems can provide valuable information on the preferred sites of electrophilic attack and the stability of reaction intermediates.
Advanced Spectroscopic and Structural Elucidation of N 5 Bromo 6 Oxo 1,6 Dihydropyridin 2 Yl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To achieve a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments is indispensable. nih.govspecialchem.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov For the title compound, a COSY spectrum would be expected to show correlations between the two protons on the dihydropyridinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing one-bond ¹H-¹³C connectivity. nih.gov This would allow for the direct correlation of each ring proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular skeleton. nih.gov For instance, the amide proton (N-H) would show correlations to the acetyl carbonyl carbon and carbons within the pyridinone ring, confirming the acetamide (B32628) linkage and its position. Similarly, the acetyl methyl protons would correlate with the acetyl carbonyl carbon.
A complete assignment would require integrating data from all these experiments to build the final structure piece by piece. Without experimental data, a specific data table of assignments cannot be constructed.
Solid-State NMR Applications for Polymorph Analysis
Solid-state NMR (ssNMR) is a vital technique for characterizing the structure of materials in their solid form, which is particularly important for pharmaceutical compounds that can exist in different crystalline forms, or polymorphs. Polymorphs can have different physical properties, such as solubility and stability.
ssNMR can distinguish between polymorphs because the chemical shifts of atoms, particularly ¹³C, are highly sensitive to the local electronic environment, which is influenced by the crystal packing arrangement. Different polymorphs will typically yield distinct ¹³C ssNMR spectra. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions to provide high-resolution spectra. There are currently no published studies utilizing solid-state NMR for the polymorph analysis of this compound.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. The monoisotopic mass of this compound (C₇H₇BrN₂O₂) is 229.9691 Da. HRMS analysis would seek to experimentally confirm this exact mass. While no experimental HRMS data is available in the reviewed literature, chemical databases provide predicted m/z values for various adducts of the molecule, which are crucial for identifying the molecular ion peak in an experimental spectrum. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 230.9764 |
| [M+Na]⁺ | 252.9583 |
| [M+K]⁺ | 268.9323 |
| [M+NH₄]⁺ | 248.0029 |
| [M-H]⁻ | 228.9618 |
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, a likely fragmentation pathway would involve the cleavage of the amide bond. Common fragmentation pathways for acetamido-containing compounds include the loss of the acetyl group (CH₃CO•) or the entire acetamide group. The presence of the bromine atom would be evident from the characteristic isotopic pattern of its fragments. A detailed analysis of the fragmentation pathways is not possible without experimental MS/MS data.
Vibrational Spectroscopy (IR, Raman) for Conformational and Tautomeric Studies of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide insights into molecular structure, conformation, and hydrogen bonding.
For this compound, key vibrational modes would include:
C=O stretching: The compound has two carbonyl groups (one in the ring, one in the acetamide group), which would likely give rise to strong, distinct bands in the IR spectrum, typically in the 1650-1750 cm⁻¹ region.
N-H stretching and bending: The two N-H groups (one amide, one in the ring) would show characteristic stretching vibrations (typically 3200-3500 cm⁻¹) and bending vibrations (~1600 cm⁻¹). The position of these bands can indicate the extent of hydrogen bonding.
C-N and C-C stretching: These vibrations contribute to the fingerprint region of the spectrum.
These techniques are also powerful for studying tautomerism. The pyridinone ring can potentially exist in different tautomeric forms (e.g., keto-enol). These forms would have distinct vibrational spectra. For example, the keto form is characterized by a C=O stretch, while an enol tautomer would show a C-O stretch and an O-H stretch. By comparing experimental spectra with theoretical calculations for different possible tautomers, the dominant form in a given state (solid or solution) can be identified. No specific experimental IR or Raman data for this compound has been found in the surveyed literature, precluding a detailed conformational or tautomeric analysis.
X-ray Crystallography for this compound and its Co-crystals
As of the current body of scientific literature, detailed X-ray crystallographic data for the specific compound this compound has not been publicly reported. While crystallographic studies have been conducted on structurally related compounds, such as N-(5-bromopyridin-2-yl)acetamide, this information is not directly applicable to the target molecule due to differences in atomic composition and structure, specifically the presence of an oxo group in the pyridinone ring. The elucidation of the three-dimensional atomic arrangement through single-crystal X-ray diffraction would be essential for a definitive understanding of its solid-state conformation and packing.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
Without experimental crystallographic data, a definitive analysis of the crystal packing and intermolecular interactions for this compound remains speculative. However, based on its molecular structure, several potential interactions can be predicted to play a significant role in its crystal lattice formation. These would likely include:
Hydrogen Bonding: The presence of the amide group (N-H) and the pyridinone ring nitrogen (N-H) as hydrogen bond donors, along with the carbonyl oxygen atoms as acceptors, suggests that strong N-H···O hydrogen bonds would be a primary feature of the crystal packing. These interactions are crucial in forming robust supramolecular synthons, such as chains or sheets.
Halogen Bonding: The bromine atom on the pyridinone ring could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules. This type of non-covalent interaction is increasingly recognized for its role in directing crystal packing.
Polymorphism and Co-crystallization Studies
There are currently no published studies on the polymorphism or co-crystallization of this compound.
Polymorphism: A systematic screening for polymorphs would be necessary to determine if the compound can exist in different crystalline forms. Such a study would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The existence of polymorphs is significant as different forms can exhibit distinct physicochemical properties.
Co-crystallization: The hydrogen bonding capabilities of this compound make it a candidate for the formation of co-crystals. Co-crystallization with pharmaceutically acceptable co-formers could be explored as a strategy to modify its physical properties. Identifying suitable co-formers would involve a systematic screening process, followed by synthesis and full structural characterization of any resulting co-crystals.
Advanced Spectroscopic Techniques for Isotopic Labeling Studies of this compound
No specific isotopic labeling studies have been reported in the literature for this compound. However, the application of such techniques would be invaluable for various research purposes.
Isotopic labeling, which involves the replacement of specific atoms in a molecule with their isotopes (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), allows for detailed mechanistic and metabolic studies. Advanced spectroscopic techniques are then used to track the labeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C or ¹⁵N labeling of the pyridinone or acetamide moieties would enable more sensitive and detailed NMR analysis. This could be used to trace metabolic pathways, study reaction mechanisms, or probe subtle changes in the electronic environment of the molecule upon binding to a biological target.
Mass Spectrometry (MS): Stable isotope labeling is a powerful tool in quantitative proteomics and metabolomics when coupled with mass spectrometry. A stable isotope-labeled version of this compound could serve as an internal standard for accurate quantification in complex biological matrices. High-resolution mass spectrometry would be able to distinguish between the labeled and unlabeled forms, providing precise measurements.
The synthesis of an isotopically labeled analogue would be the first step in such studies, followed by its characterization and application in the relevant biological or chemical systems.
Computational Chemistry and Theoretical Modeling of N 5 Bromo 6 Oxo 1,6 Dihydropyridin 2 Yl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular energies, geometries, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. openaccesspub.org For this compound, a key structural question is the potential for tautomerism. The pyridinone ring can theoretically exist in different tautomeric forms, primarily the oxo (amide) form and the hydroxypyridine (enol) form.
DFT calculations can be employed to optimize the geometry of each potential tautomer and calculate its ground-state energy. nih.gov The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results. nih.gov These studies can reveal the relative stability of different isomers and provide insights into the molecule's structural preferences.
Table 1: Example of DFT-Calculated Relative Energies for Tautomers This table presents hypothetical data to illustrate the typical output of DFT calculations for tautomeric analysis.
| Tautomer | Functional/Basis Set | Relative Energy (kcal/mol) | Predicted Stability |
|---|---|---|---|
| This compound (oxo form) | B3LYP/6-311++G(d,p) | 0.00 | Most Stable |
| N-(5-bromo-6-hydroxypyridin-2-yl)acetamide (hydroxy form) | B3LYP/6-311++G(d,p) | +7.5 | Less Stable |
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. dergipark.org.tr While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide valuable benchmarks. These methods are used to optimize molecular geometry and calculate electronic properties, which form the basis for predicting spectroscopic parameters. dergipark.org.tr For instance, calculating the energy difference between the ground state and excited states allows for the prediction of UV-Vis absorption spectra. Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. openaccesspub.org
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior of this compound
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to model its motion and behavior over time. livecomsjournal.org MD simulations apply classical mechanics to a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track the trajectory of each atom over nanoseconds. This approach allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted three-dimensional shapes. Key parameters such as the Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) can be analyzed to assess the stability of the molecule's structure and the flexibility of its different regions. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. nih.gov Techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for molecular structure elucidation. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. dergipark.org.trnih.gov By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data can confirm or help revise a proposed structure.
IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and other vibrations of the chemical bonds, which are observed as absorption bands in an IR spectrum. The calculated frequencies and their intensities can be compared with an experimental spectrum to assign specific vibrational modes to the observed peaks. nih.gov
Table 2: Example of Predicted vs. Experimental Spectroscopic Data This table presents hypothetical data to illustrate the comparison between computationally predicted and experimentally observed spectroscopic values.
| Parameter | Computational Method | Predicted Value | Hypothetical Experimental Value |
|---|---|---|---|
| ¹H NMR (amide N-H) | DFT/GIAO | 9.8 ppm | 9.5 ppm |
| ¹³C NMR (carbonyl C=O) | DFT/GIAO | 165.2 ppm | 164.8 ppm |
| IR Frequency (C=O stretch) | DFT/B3LYP | 1680 cm⁻¹ | 1675 cm⁻¹ |
Reaction Pathway Energetics and Transition State Analysis for this compound Synthesis
Theoretical chemistry can be used to model the entire course of a chemical reaction, providing insights into its mechanism and feasibility. To study the synthesis of this compound, one could model the key bond-forming steps, such as the amidation or cyclization reactions.
This analysis involves identifying and calculating the energies of the reactants, products, any reaction intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction. By mapping out the energies of these species, a reaction energy profile can be constructed. This profile reveals the thermodynamics (relative energies of reactants and products) and kinetics (activation energy barriers) of the proposed synthetic route, helping to rationalize experimental outcomes or predict optimal reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (focused on theoretical descriptors and models)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound were used as a scaffold for developing new active compounds, QSAR could be a valuable tool. jmchemsci.com
The process involves creating a library of derivatives by modifying specific parts of the parent molecule. For each derivative, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical model that relates these descriptors to the measured biological activity (e.g., inhibitory concentration). nih.govsemanticscholar.org A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. jmchemsci.com
Table 3: Common Theoretical Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Describe the electronic distribution and reactivity. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Describe the size and shape of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe atomic connectivity and branching. |
| Lipophilicity | LogP (octanol-water partition coefficient) | Describes the molecule's affinity for nonpolar vs. polar environments. |
Ligand-Protein Interaction Modeling for this compound (focused on theoretical binding modes and mechanisms)
Computational modeling, through techniques like molecular docking and molecular dynamics simulations, plays a crucial role in elucidating the potential binding modes and interaction mechanisms of small molecules with protein targets. These in-silico methods predict how a ligand, such as this compound, might fit into the binding site of a protein and the nature of the non-covalent interactions that stabilize this complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
A thorough review of scientific literature and computational chemistry databases reveals a notable absence of specific studies on the ligand-protein interaction modeling of this compound. While research exists for structurally related acetamide (B32628) derivatives and their interactions with various protein targets, direct computational analyses detailing the theoretical binding modes and mechanisms of this particular compound are not publicly available at this time.
The theoretical investigation of a compound like this compound would typically involve the following steps:
Target Identification: Selecting a biologically relevant protein target based on the compound's potential therapeutic application.
Molecular Docking: Virtually screening the compound against the three-dimensional structure of the target protein to predict the preferred binding orientation and affinity. This process generates a binding score, indicating the strength of the interaction.
Interaction Analysis: Examining the docked pose to identify key amino acid residues in the protein's binding pocket that interact with the ligand. The analysis would detail the specific types of interactions, such as hydrogen bond donors and acceptors on both the ligand and the protein.
Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the predicted binding mode and to refine the understanding of the interaction.
Without specific research data, any detailed description of binding modes and mechanisms for this compound would be purely speculative. The generation of accurate and reliable data tables illustrating these interactions is therefore not possible.
Future computational studies are required to elucidate the potential protein targets and the specific nature of the ligand-protein interactions for this compound. Such research would be invaluable in understanding its pharmacological potential and guiding further experimental investigations.
Mechanistic Biological Activity of N 5 Bromo 6 Oxo 1,6 Dihydropyridin 2 Yl Acetamide and Its Derivatives
Target Identification and Validation for N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide (in vitro, cell-free systems)
Publicly accessible scientific literature lacks specific data regarding the target identification and validation of this compound in cell-free systems. While the acetamide (B32628) and pyridinone moieties are present in various biologically active compounds, the specific bromine substitution on the pyridinone ring of this particular molecule necessitates dedicated experimental investigation to determine its unique biological targets.
Enzyme Inhibition/Activation Studies
There are no available research articles or database entries detailing enzyme inhibition or activation studies specifically for this compound. Information regarding its specificity for any particular enzyme, or its kinetic parameters such as IC50 or Ki values, remains undetermined.
Receptor Binding Assays and Ligand-Binding Thermodynamics (in vitro)
Information from in vitro receptor binding assays for this compound is not available in the public domain. Consequently, data on its binding affinity (Kd), association constants (Ka), or the thermodynamic profile of its interaction with any receptor are currently unknown.
Protein-Ligand Interaction Analysis
Detailed protein-ligand interaction analyses using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published for this compound. Such studies are crucial for understanding the binding kinetics and thermodynamics of a compound to its protein target, and this information is presently lacking.
Cellular Mechanistic Investigations of this compound (in vitro cell culture models)
Investigations into the cellular mechanisms of action for this compound using in vitro cell culture models have not been reported in the available scientific literature. The PubChem database, a comprehensive public repository for chemical information and biological activities, indicates that there is no literature data available for this specific compound. uni.lu
Effects on Specific Cellular Pathways and Biochemical Networks
Due to the absence of cellular studies, there is no information on the effects of this compound on any specific cellular pathways or biochemical networks.
Modulation of Gene Expression and Protein Synthesis
There are no published studies examining the impact of this compound on gene expression or protein synthesis in any cell line.
Intracellular Localization and Compartmentalization Studies
Comprehensive searches of available scientific literature did not yield any specific studies on the intracellular localization or compartmentalization of this compound.
Intracellular localization studies are crucial for understanding a compound's mechanism of action. These investigations aim to determine where a compound accumulates within a cell (e.g., nucleus, mitochondria, cytoplasm, lysosomes). Techniques such as fluorescence microscopy with tagged analogs of the compound or subcellular fractionation followed by analytical quantification would be employed to determine its distribution. This information is vital for identifying potential cellular targets and understanding how the compound interacts with specific organelles or molecular pathways. Without such studies, the precise subcellular sites of action for this compound remain unknown.
Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of this compound Analogs
There is no publicly available research detailing the structure-activity relationships (SAR) for analogs of this compound concerning their biological mechanisms.
SAR studies involve synthesizing and testing a series of structurally related compounds (analogs) to determine how specific chemical modifications affect their biological activity. By systematically altering parts of the molecule—such as the bromo-substituent, the acetamide group, or the pyridinone core—researchers can identify the key chemical features (pharmacophores) responsible for the compound's effects. This process is fundamental for optimizing potency, selectivity, and pharmacokinetic properties.
Design Principles for Modulating Mechanistic Activity and Selectivity
No specific design principles based on experimental data have been established for modulating the mechanistic activity and selectivity of this compound analogs.
Generally, the design of analogs would be guided by initial biological screening data. For instance, if the parent compound showed activity against a particular enzyme, analogs would be designed to enhance this interaction. Principles would involve modifying functional groups to improve binding affinity, altering steric bulk to increase selectivity for the target's binding pocket, and adjusting electronic properties to modulate reactivity or interactions. For the pyridinone scaffold, modifications could include:
Substitution on the bromine position: Replacing bromine with other halogens or with hydrogen-bond donors/acceptors could probe the importance of this interaction for activity.
Modification of the acetamide side chain: Altering the length or nature of the acyl group could impact binding and solubility.
Substitution on the pyridinone ring: Adding substituents at other available positions on the ring could influence the molecule's electronic properties and steric profile.
Pharmacophore Modeling and Lead Optimization Strategies Based on Mechanistic Data
In the absence of mechanistic and SAR data, no specific pharmacophore models or lead optimization strategies have been developed for this compound.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. dovepress.com This model is built using the structures of known active compounds. Once a validated pharmacophore model is established, it can be used for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar biological activity. ugm.ac.id Subsequent lead optimization would then involve synthesizing and testing these new hits, using the mechanistic data to refine their structures for improved potency and drug-like properties. nih.gov
In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for this compound (focused on mechanistic understanding)
Specific in vitro ADME data for this compound is not available in the public domain.
In vitro ADME studies are essential in early drug discovery to predict a compound's pharmacokinetic behavior in the body. wuxiapptec.comcreative-biolabs.com These assays help identify potential liabilities such as poor absorption or rapid metabolism before advancing to more complex in vivo studies.
Metabolic Stability and Metabolite Identification (using hepatic microsomes, S9 fractions)
No experimental data on the metabolic stability or metabolite identification of this compound using hepatic microsomes or S9 fractions have been published.
Metabolic stability assays are conducted to estimate how quickly a compound is broken down by metabolic enzymes. springernature.com The compound would be incubated with liver fractions, such as microsomes (which contain Phase I enzymes like cytochrome P450s) or S9 fractions (which contain both microsomal and cytosolic Phase I and Phase II enzymes), and the amount of the parent compound remaining over time is measured. nih.govbioivt.com This provides an estimate of its metabolic half-life and intrinsic clearance. researchgate.netpharmaron.com Metabolite identification studies would then analyze the reaction mixture to determine the chemical structures of the metabolites formed, providing insight into the metabolic pathways. nih.gov
Illustrative Data Table for Metabolic Stability (Generic Example) No actual data is available for this compound. The table below is a generic template.
| Test System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|---|
| Human Liver Microsomes | 0 | Data Not Available | Data Not Available | Data Not Available |
| 15 | Data Not Available | |||
| 30 | Data Not Available | |||
| 60 | Data Not Available | |||
| Human S9 Fraction | 0 | Data Not Available | Data Not Available | Data Not Available |
| 15 | Data Not Available | |||
| 30 | Data Not Available | |||
| 60 | Data Not Available |
Permeability Studies Across Cellular Barriers (e.g., Caco-2 monolayers, PAMPA)
There are no published results from permeability studies of this compound across Caco-2 monolayers or using Parallel Artificial Membrane Permeability Assays (PAMPA).
These assays are used to predict the intestinal absorption of orally administered drugs. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. nih.govnih.gov The rate at which the compound crosses this cell layer provides an apparent permeability coefficient (Papp), which helps classify its absorption potential. researchgate.net The PAMPA assay is a non-cell-based alternative that measures permeability across an artificial lipid membrane, providing a measure of passive diffusion. creative-biolabs.com
Illustrative Data Table for Permeability (Generic Example) No actual data is available for this compound. The table below is a generic template.
| Assay Type | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Absorption Class |
|---|---|---|---|---|
| Caco-2 Permeability | Apical to Basolateral (A→B) | Data Not Available | Data Not Available | Data Not Available |
| Basolateral to Apical (B→A) | Data Not Available | |||
| PAMPA | N/A | Data Not Available | N/A | Data Not Available |
Plasma Protein Binding and Blood-Brain Barrier Penetration (in vitro models)
The disposition of a drug candidate within the body is significantly influenced by its binding to plasma proteins and its ability to cross biological membranes, such as the blood-brain barrier (BBB). These characteristics are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. For novel compounds like this compound and its derivatives, in vitro models provide essential early-stage assessment of these properties. While specific experimental data for this compound were not available in the reviewed literature, this section outlines the standard in vitro methodologies used to evaluate plasma protein binding and blood-brain barrier penetration for such compounds.
Plasma Protein Binding (PPB)
The extent to which a drug binds to proteins in the blood plasma, primarily albumin, alpha-1-acid glycoprotein, and lipoproteins, governs its free (unbound) concentration. It is the unbound fraction of the drug that is generally considered to be pharmacologically active and available to distribute into tissues, interact with target receptors, and be cleared from the body. High plasma protein binding can affect a drug's distribution and half-life.
In vitro determination of plasma protein binding is a crucial step in drug discovery. protocols.iobohrium.com The most common and well-regarded method for this is equilibrium dialysis. protocols.iobioivt.com This technique involves a semi-permeable membrane separating a compartment containing the drug in plasma from a drug-free buffer compartment. The unbound drug diffuses across the membrane until equilibrium is reached, at which point the concentration of the free drug is the same in both chambers. By measuring the drug concentration in both compartments, the fraction of unbound drug (fu) can be accurately calculated. bioivt.com Other methods such as ultrafiltration and ultracentrifugation are also employed, which use centrifugal force to separate the protein-free fraction from the protein-bound drug. protocols.io These quantitative measurements are essential for building comprehensive drug development programs and for the accurate prediction of human pharmacokinetic parameters from preclinical models. protocols.io
Blood-Brain Barrier (BBB) Penetration
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is a prerequisite for efficacy. The BBB is a highly selective barrier formed by brain endothelial cells with tight junctions, which strictly regulates the passage of substances from the bloodstream into the brain. jove.com Predicting BBB penetration is a major challenge in the development of CNS drugs. frontiersin.org
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a widely used high-throughput in vitro tool to predict passive BBB permeability. pion-inc.comnih.gov The PAMPA-BBB model utilizes an artificial membrane, typically composed of a lipid mixture like porcine brain lipid extract, immobilized on a filter support. frontiersin.org This lipid layer mimics the BBB's lipid environment. pion-inc.com A test compound is added to a donor compartment, and its diffusion across the artificial membrane into an acceptor compartment is measured over time. pion-inc.com The rate of permeation provides an effective permeability (Pe) value, which correlates with the compound's potential to cross the BBB by passive diffusion. researchgate.net This method is cost-effective, reproducible, and allows for the rapid screening of numerous compounds early in the drug discovery process. nih.govbioassaysys.com
While PAMPA is a valuable tool for assessing passive transport, it does not account for active transport mechanisms or efflux by transporters like P-glycoprotein, which can also be critical for a drug's CNS penetration. researchgate.net More complex in vitro models, such as those using co-cultures of endothelial cells, pericytes, and astrocytes, can provide a more comprehensive picture of BBB transport by incorporating some of these biological functions. nih.govmdpi.com These advanced models can measure parameters like transendothelial electrical resistance (TEER) to assess the integrity of the cellular barrier. frontiersin.org
The table below summarizes the key features of the primary in vitro models discussed for assessing plasma protein binding and BBB penetration.
| Feature | Equilibrium Dialysis | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) |
| Primary Application | Determination of plasma protein binding (fraction unbound, fu). bioivt.com | Prediction of passive blood-brain barrier permeability. pion-inc.comnih.gov |
| Principle of Method | Diffusion of unbound drug across a semi-permeable membrane until equilibrium is reached between plasma and buffer compartments. bioivt.com | Passive diffusion of a compound across an artificial lipid membrane separating a donor and an acceptor compartment. frontiersin.org |
| Biological Mimicry | Uses actual plasma, accounting for binding to all plasma proteins. | Uses a synthetic lipid membrane designed to mimic the lipid composition of the blood-brain barrier. frontiersin.org |
| Throughput | Moderate to high, with 96-well plate formats available. | High, designed for screening large numbers of compounds. nih.gov |
| Key Output | Fraction unbound (fu) or percentage of protein binding. | Effective permeability coefficient (Pe). researchgate.net |
| Limitations | Can be affected by non-specific binding to the apparatus; requires time to reach equilibrium. bioivt.com | Does not model active transport or efflux systems; only predicts passive diffusion. researchgate.net |
Advanced Analytical Methods for N 5 Bromo 6 Oxo 1,6 Dihydropyridin 2 Yl Acetamide in Research Contexts
Chromatographic Techniques for Purity Assessment and Separation of N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide and its Isomers
Chromatographic methods are fundamental in the pharmaceutical sciences for the separation and quantification of chemical entities. For this compound, these techniques are pivotal for assessing its purity and resolving it from its isomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the purity assessment of this compound. A robust reverse-phase HPLC (RP-HPLC) method is typically developed and validated to ensure its suitability for routine analysis.
Method development often involves screening various stationary phases and mobile phase compositions to achieve optimal separation of the main compound from its potential impurities and degradation products. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol), run in either an isocratic or gradient mode to ensure the elution of all components with good peak shapes.
Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Condition/Value |
| Chromatographic Conditions | |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and temperature |
This table presents a hypothetical but representative set of parameters for an HPLC method for the analysis of this compound.
Gas Chromatography (GC) for Volatile Derivatives and Impurities
While this compound itself is not highly volatile, Gas Chromatography (GC) can be employed for the analysis of volatile organic impurities that may be present from the synthesis process. These could include residual solvents or volatile starting materials. For the analysis of the compound itself by GC, derivatization to increase its volatility and thermal stability might be necessary. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the amide and pyridone protons to their trimethylsilyl (B98337) derivatives.
The GC method would typically utilize a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is often used for quantification due to its wide linear range and sensitivity to organic compounds.
Chiral Chromatography for Enantiomeric Separations and Purity
Although this compound does not possess a chiral center in its depicted structure, related compounds or potential metabolites could be chiral. In such cases, chiral chromatography is essential for the separation and quantification of enantiomers. Chiral stationary phases (CSPs) are used to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. helixchrom.com
The development of a chiral HPLC method would involve screening different CSPs and mobile phases, which are often non-polar (e.g., hexane/isopropanol) for normal-phase chromatography or polar organic/aqueous for reverse-phase or polar organic modes. The separation is based on the differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times.
Hyphenated Techniques for Complex Mixture Analysis Involving this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound.
LC-MS/MS for In Vitro Metabolite Profiling and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for in vitro metabolite profiling of drug candidates. sielc.com To understand the metabolic fate of this compound, it can be incubated with liver microsomes or hepatocytes. The resulting mixture is then analyzed by LC-MS/MS to identify and quantify potential metabolites.
The LC part of the system separates the parent compound from its metabolites. The mass spectrometer then provides mass information for each component. In tandem MS (MS/MS) mode, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are detected. This provides structural information that is crucial for the identification of metabolites. Common metabolic transformations include hydroxylation, dealkylation, and glucuronidation.
Table 2: Hypothetical Metabolites of this compound Identified by LC-MS/MS
| Metabolite | Proposed Structure | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| M1 | Hydroxylated derivative | 247/249 | 205/207, 187/189 |
| M2 | N-deacetylated derivative | 189/191 | 171/173, 143/145 |
| M3 | Glucuronide conjugate | 407/409 | 231/233, 176 |
This table provides a speculative list of potential metabolites and their characteristic mass spectral data.
GC-MS for Reaction Monitoring and Product Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable tool for monitoring the progress of chemical reactions and characterizing the products, especially when volatile intermediates or byproducts are involved. In the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the desired product in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
For product characterization, the mass spectrum obtained from GC-MS provides a molecular fingerprint of the compound, which can be compared to a library of known spectra for identification. The fragmentation pattern can also be used to elucidate the structure of unknown impurities.
Electrophoretic Techniques for this compound Analysis (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) has emerged as a powerful separation technique offering high efficiency, rapid analysis times, and minimal sample consumption, making it a valuable tool in pharmaceutical and chemical analysis. analyticaltoxicology.com The technique separates charged molecules in a narrow capillary under the influence of an electric field. frontiersin.org While this compound is a neutral molecule, its analysis by CE can be achieved through indirect methods or by inducing a charge on the molecule.
One of the primary modes of CE, Capillary Zone Electrophoresis (CZE), separates ions based on their electrophoretic mobility. mdpi.com For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a modification of CE, is particularly well-suited. mdpi.com In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. The differential partitioning of the analyte between the micelles and the surrounding buffer facilitates separation.
The presence of the bromine atom in this compound can be advantageous for detection, particularly when coupled with mass spectrometry (CE-MS). The characteristic isotopic pattern of bromine (79Br and 81Br) provides a unique signature that can aid in the identification and confirmation of the compound and its related impurities or metabolites. u-szeged.hu
Hypothetical Capillary Electrophoresis Method Parameters for the Analysis of this compound:
| Parameter | Condition | Rationale |
| Instrument | Capillary Electrophoresis System with UV or DAD detector | Standard instrumentation for CE analysis. |
| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm to detector) | Common capillary dimensions providing good resolution and sensitivity. |
| Background Electrolyte (BGE) | 25 mM sodium borate (B1201080) buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (B86663) (SDS) | A common buffer for MEKC. The pH influences the electroosmotic flow (EOF) and the charge of any potential ionizable impurities. SDS is a widely used anionic surfactant for the separation of neutral compounds. |
| Applied Voltage | 20 kV (positive polarity) | Provides a reasonable analysis time without excessive Joule heating. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds | A common and reproducible method for sample introduction. |
| Detection | UV detection at 254 nm and 280 nm | The pyridinone chromophore is expected to have significant absorbance in the UV region. |
Expected Research Findings from Capillary Electrophoresis Analysis:
| Finding | Description |
| Purity Assessment | The high resolving power of CE would enable the separation of this compound from closely related impurities, such as precursors or degradation products. The peak area percentage can be used to quantify the purity. |
| Stability Studies | CE can be employed to monitor the degradation of the compound under various stress conditions (e.g., acid, base, heat, light). The appearance of new peaks would indicate the formation of degradation products. |
| Enantiomeric Purity (if applicable) | If the compound or its precursors are chiral, chiral selectors (e.g., cyclodextrins) can be added to the background electrolyte to achieve enantiomeric separation. nih.gov |
| LogP Determination | MEKC can be used to estimate the octanol-water partition coefficient (LogP), a crucial parameter for predicting the pharmacokinetic properties of a compound. |
Microfluidic and Miniaturized Analytical Platforms for High-Throughput Analysis of this compound
Microfluidic devices, often referred to as "lab-on-a-chip" systems, offer significant advantages for chemical analysis, including drastically reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening (HTS). d-nb.inforesearchgate.net These platforms integrate various analytical steps, such as sample preparation, separation, and detection, onto a single small chip. nih.gov
For the analysis of this compound, microfluidic platforms can be designed to perform rapid purity checks, solubility assessments, and to screen for interactions with biological targets. The synthesis of substituted pyridines has been demonstrated in microfluidic reactors, highlighting the compatibility of this class of compounds with microfluidic systems. flinders.edu.au
Droplet-based microfluidics is a particularly powerful approach for HTS. frontiersin.orgmdpi.com In this technique, discrete nanoliter to picoliter volume droplets are generated and manipulated within an immiscible carrier fluid. Each droplet can serve as an independent microreactor for a specific experiment, enabling thousands of assays to be performed in a short period.
Potential Applications of Microfluidic Platforms for this compound Research:
| Application | Microfluidic Approach | Expected Output and Research Findings |
| High-Throughput Purity Screening | Microchip electrophoresis | Rapid separation of the target compound from impurities. Data can be generated in seconds per sample, allowing for the screening of a large number of synthesis batches or purification fractions. |
| Solubility Determination | Gradient generation microfluidic device | A concentration gradient of a co-solvent is generated, and the point at which the compound precipitates is detected optically. This allows for rapid and low-volume determination of solubility in various solvent systems. |
| Enzyme Inhibition Assays | Droplet-based microfluidics | Droplets containing the target enzyme, a fluorescent substrate, and varying concentrations of this compound are generated. The fluorescence intensity in each droplet is measured to determine the inhibitory activity of the compound. |
| Cell-Based Assays | Cell culture microfluidic device | The effect of the compound on cell viability or other cellular parameters can be assessed by perfusing a solution of the compound over cultured cells within the microfluidic device. This provides a more physiologically relevant environment compared to traditional well-plate assays. |
Illustrative Data Table for a Hypothetical Microfluidic High-Throughput Screening Experiment:
The following table illustrates the type of data that could be generated from a droplet-based microfluidic screen to assess the inhibitory activity of this compound against a hypothetical enzyme.
| Compound Concentration (µM) | Number of Droplets Analyzed | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Control) | 10,000 | 1500 | 50 | 0 |
| 1 | 10,000 | 1350 | 55 | 10 |
| 10 | 10,000 | 900 | 45 | 40 |
| 50 | 10,000 | 450 | 60 | 70 |
| 100 | 10,000 | 200 | 30 | 87 |
The integration of such miniaturized platforms can significantly accelerate the research and development process for novel compounds like this compound by enabling rapid, cost-effective, and data-rich analytical workflows.
Potential Applications of this compound in Chemical Research and Development
While specific research on this compound is limited in published literature, its chemical structure, centered on the 2-pyridinone core, suggests a range of potential applications across various fields of chemical research. The 2-pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. frontiersin.orgnih.gov The presence of a bromine atom and an acetamido group provides functional handles for further chemical modification, enhancing its utility as a scaffold and intermediate. This article explores the prospective research and development applications of this compound based on the well-established properties of the 2-pyridinone chemical class.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing N-(5-bromo-6-oxo-1,6-dihydropyridin-2-yl)acetamide, and how should key spectral features be interpreted?
- Methodological Answer :
- 1H NMR : Identify protons adjacent to electronegative groups (e.g., bromine or carbonyl). For example, the acetamide NH proton may appear as a broad singlet (δ ~10–12 ppm), while aromatic protons in the dihydropyridinone ring show splitting patterns dependent on coupling constants (e.g., δ 6.05 ppm for CH-5 in analogous compounds) .
- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bending (~1500–1600 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion ([M+H]+) and fragmentation patterns consistent with bromine isotopic signatures.
Q. What are the standard protocols for X-ray crystallographic analysis of brominated acetamide derivatives?
- Methodological Answer :
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) to obtain single crystals.
- Data Collection : Employ a Bruker SMART APEXII CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at low temperatures (e.g., 100 K) to minimize thermal motion .
- Refinement : Use SHELXL for structure solution and refinement. Monitor R-factors (e.g., R1 < 0.05 for high-quality data) and apply multi-scan absorption corrections (e.g., SADABS) .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
- Melting Point Analysis : Compare experimental melting points with literature values (e.g., 196°C for structurally similar acetamides) .
- Elemental Analysis : Verify C, H, N, and Br percentages within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
- Methodological Answer :
- Optimization Strategies :
- Temperature : Conduct reactions under reflux (e.g., 80–100°C in ethanol or DMF) to enhance reactivity.
- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation or palladium catalysts for bromination steps .
- Protecting Groups : Protect the pyridinone oxygen during bromination to prevent side reactions.
- Yield Monitoring : Track intermediates via LC-MS and isolate pure products using column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- DFT Calculations : Perform geometry optimization and NMR chemical shift predictions using Gaussian or ORCA software. Compare calculated shifts (e.g., B3LYP/6-311+G(d,p) level) with experimental δ values .
- Solvent Effects : Account for solvent polarity (e.g., DMSO-d6 vs. CDCl3) in computational models using the IEF-PCM method.
- Peak Assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm spin-spin coupling networks.
Q. What approaches are effective for refining disordered atoms or twinned crystals in X-ray studies of this compound?
- Methodological Answer :
- Disordered Atoms : Model partial occupancy sites using SHELXL’s PART and AFIX commands. Apply geometric restraints to maintain bond lengths and angles within chemically reasonable ranges .
- Twinning : Identify twin laws (e.g., two-fold rotation) using PLATON’s TWINABS. Refine twinned data with SHELXL’s TWIN/BASF instructions and validate with R-factor convergence (e.g., wR2 < 0.15) .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify electrophilic sites. The bromine atom and carbonyl group are likely reactive centers.
- Transition State Modeling : Use QM/MM methods to simulate SN2 mechanisms at the C-Br bond. Compare activation energies with experimental kinetics data from analogous reactions .
- Solvent Effects : Incorporate solvent models (e.g., SMD) to predict reaction rates in polar vs. non-polar media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
